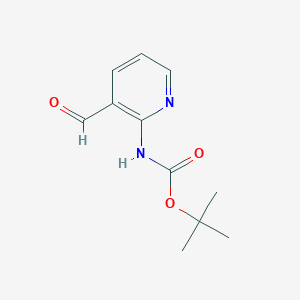

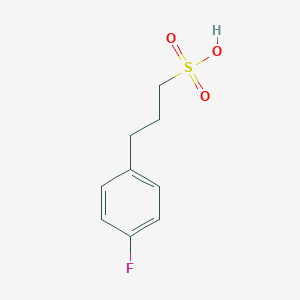

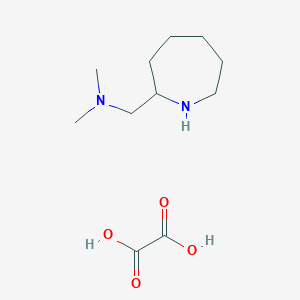

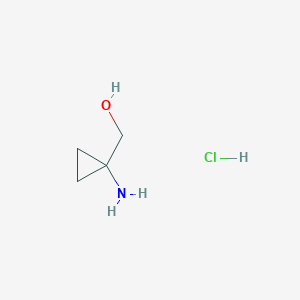

![molecular formula C8H5FN2O B111259 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1171920-17-4](/img/structure/B111259.png)

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Overview

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The specific compound of interest has a fluorine atom and an aldehyde group attached to the pyrrolopyridine core, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been explored in various studies. For instance, a practical synthesis of a key pharmaceutical intermediate closely related to our compound of interest has been described, involving a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination . Another study reports a one-step synthesis of pyrrole-2,5-dicarbaldehydes, which could potentially be adapted for the synthesis of this compound by introducing a fluorine substituent . Additionally, a concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been achieved through regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been studied using various computational methods. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically, which could provide insights into the structural characteristics of this compound .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can be influenced by the presence of substituents such as fluorine and the aldehyde group. The fluorine atom is known to be an electron-withdrawing group, which could affect the electrophilic and nucleophilic properties of the compound. The aldehyde group could participate in various chemical reactions, such as condensation or addition reactions, potentially leading to the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives, including their optical properties, have been a subject of research. For instance, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized, and their optical properties, such as fluorescence and two-photon absorption cross-section values, have been thoroughly elucidated . These findings could be extrapolated to predict the properties of this compound, although specific studies on this compound would be necessary for accurate characterization.

Scientific Research Applications

Synthesis of Fluorinated Pyrroles

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is utilized in the synthesis of various fluorinated pyrroles. A study by Surmont et al. (2009) demonstrated the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This synthesis involves electrophilic alpha,alpha-difluorination and dehydrofluorination, offering a new approach to creating diverse 3-fluorinated pyrroles (Surmont et al., 2009).

Synthesis of Fused Heterocycles

This compound is also a key component in the synthesis of various fused heterocyclic compounds. For example, El-Nabi (2004) used a similar compound to produce Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the compound's versatility in creating complex molecular structures (El-Nabi, 2004).

Pharmaceutical Intermediate Synthesis

This compound is significant in pharmaceutical chemistry as an intermediate. Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate using 1H-pyrrolo[2,3-b]pyridine derivatives, showcasing its application in drug development (Wang et al., 2006).

Antitumor Activity

In the field of oncology, 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to this compound, have shown potential in cancer research. Carbone et al. (2013) synthesized new nortopsentin analogues using these derivatives and evaluated their effects in models of malignant mesothelioma, indicating their potential in cancer therapy (Carbone et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s interaction with the tyrosine kinase domain of the FGFRs, preventing the receptor’s autophosphorylation and subsequent activation .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways , which are involved in cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis .

properties

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDGPLCGCJDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596749 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171920-17-4 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

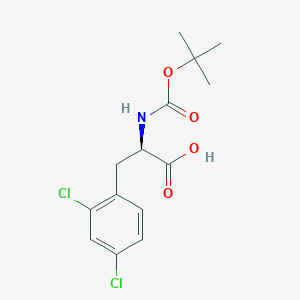

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)